molecular formula C27H23N3O7 B5051947 [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate

[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate

Cat. No.: B5051947
M. Wt: 501.5 g/mol
InChI Key: HCUBHFCSFKONPK-UHFFFAOYSA-N
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Description

[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate typically involves multi-step organic reactions. These steps may include:

  • Formation of the triazatetracyclo ring system through cyclization reactions.
  • Introduction of acetyl and methoxy groups via acylation and methylation reactions.
  • Final esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring and nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biomolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include its use as a drug candidate or a probe for studying biological pathways.

Industry

In industry, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate shares similarities with other triazatetracyclo compounds, such as those used in pharmaceuticals or materials science.
  • Other similar compounds might include derivatives with different substituents or functional groups, which could alter their chemical and physical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O7/c1-13(31)30-23-16-8-6-7-9-17(16)24(33)21(23)20(22-25(30)28(3)27(35)29(4)26(22)34)15-10-11-18(37-14(2)32)19(12-15)36-5/h6-12,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUBHFCSFKONPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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